molecular formula C19H16ClNO3S2 B12159516 (5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12159516
M. Wt: 405.9 g/mol
InChI Key: WYVIUUSDJGXVPJ-BOPFTXTBSA-N
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Description

(5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch reactors: For controlled synthesis

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

    Quality control: Analytical methods like HPLC or NMR to verify the compound’s structure and purity

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiazolidinones with reduced functional groups

    Substitution: Formation of substituted thiazolidinones with various functional groups

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions

    Synthesis: Intermediate in the synthesis of more complex molecules

Biology

    Antimicrobial: Exhibits activity against various bacterial and fungal strains

    Anti-inflammatory: Potential to reduce inflammation in biological systems

Medicine

    Anticancer: Investigated for its potential to inhibit cancer cell growth

    Antiviral: Explored for its activity against viral infections

Industry

    Pharmaceuticals: Used in the development of new drugs

    Agriculture: Potential use as a pesticide or herbicide

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways

    Receptors: Binding to cellular receptors to modulate biological responses

    Pathways: Interference with signaling pathways critical for cell survival and proliferation

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

  • Structural Features : The presence of both ethoxy and methoxy groups in the benzylidene moiety
  • Biological Activity : Enhanced activity due to the unique combination of functional groups
  • Synthetic Accessibility : Easier synthesis compared to more complex analogs

This article provides a comprehensive overview of (5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClNO3S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3/b17-11-

InChI Key

WYVIUUSDJGXVPJ-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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